molecular formula C12H21NO3 B14225888 2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole CAS No. 824969-42-8

2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole

Cat. No.: B14225888
CAS No.: 824969-42-8
M. Wt: 227.30 g/mol
InChI Key: WFFAGXLSLPCTCK-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with propan-2-yl and dipropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with 4,5-dipropoxy-2-nitrobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

2-(Propan-2-yl)-4,5-dipropoxy-1,3-oxazole can be compared with other similar oxazole derivatives, such as:

    2-(Propan-2-yl)-4,5-dimethoxy-1,3-oxazole: Similar structure but with methoxy groups instead of propoxy groups.

    2-(Propan-2-yl)-4,5-dipropyl-1,3-oxazole: Similar structure but with propyl groups instead of propoxy groups.

Properties

CAS No.

824969-42-8

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

2-propan-2-yl-4,5-dipropoxy-1,3-oxazole

InChI

InChI=1S/C12H21NO3/c1-5-7-14-11-12(15-8-6-2)16-10(13-11)9(3)4/h9H,5-8H2,1-4H3

InChI Key

WFFAGXLSLPCTCK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC(=N1)C(C)C)OCCC

Origin of Product

United States

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